beta-Sulfinylpyruvate
Description
Significance within Sulfur Amino Acid Metabolism
Beta-sulfinylpyruvate is a key intermediate in the catabolism of cysteine. The process begins with the oxidation of L-cysteine to L-cysteinesulfinate by the enzyme cysteine dioxygenase. nih.govwikilectures.euresearchgate.net L-cysteinesulfinate then undergoes transamination, a reaction catalyzed by aspartate aminotransferase (AAT), to form this compound. researchgate.netfrontiersin.org This reaction is a critical branch point in cysteine metabolism.
The formation of this compound leads to the production of pyruvate (B1213749) and sulfite (B76179). wikilectures.eucaldic.comslideplayer.com This decomposition occurs spontaneously and non-enzymatically. cambridge.orgfrontiersin.orgfrontiersin.org The resulting pyruvate can enter central metabolic pathways, such as gluconeogenesis, while the sulfite is typically oxidized to sulfate (B86663) and excreted. nih.govcaldic.com
The pathway involving this compound is one of the primary routes for the degradation of cysteine, the other major pathway being the decarboxylation of cysteinesulfinate to hypotaurine (B1206854), a precursor to taurine (B1682933). nih.govcambridge.orgnih.gov The partitioning between these two pathways is a regulated process. nih.gov In some organisms, the transamination of cysteinesulfinate to this compound accounts for a smaller fraction of cysteine catabolism compared to the taurine synthesis pathway. frontiersin.orgnih.gov
The production of sulfite from this compound is also significant as sulfite can be a precursor to endogenous sulfur dioxide (SO2), a gasotransmitter with various physiological roles. frontiersin.orgresearchgate.net
Historical Perspectives on its Discovery and Early Characterization
The existence of this compound as an intermediate in cysteine metabolism was proposed in the mid-20th century. Early studies on the enzymatic degradation of L-cysteinesulfinate by liver preparations suggested the formation of an unstable keto acid that yielded pyruvate and sulfite.
In 1983, Griffith described the in vivo partitioning of cysteinesulfinate metabolism in mice, providing evidence for the transamination pathway leading to this compound. frontiersin.orgnih.gov These studies used radiolabeled cysteinesulfinate to trace its metabolic fate and quantify the extent of its conversion through the this compound route.
Further characterization came from studies on aspartate aminotransferase. In 1995, a study on the reaction of aspartate aminotransferase with L-cysteine sulfinate led to the observation of a transient intermediate, confirming the formation of this compound. nih.gov The researchers were able to trap the this compound product, providing direct evidence for its existence and instability. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H2O5S-2 |
|---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-oxo-3-sulfinatopropanoate |
InChI |
InChI=1S/C3H4O5S/c4-2(3(5)6)1-9(7)8/h1H2,(H,5,6)(H,7,8)/p-2 |
InChI Key |
JXYLQEMXCAAMOL-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)C(=O)[O-])S(=O)[O-] |
Origin of Product |
United States |
Biosynthesis of Beta Sulfinylpyruvate
Precursor Substrates and Initial Enzymatic Transformations
The journey from the sulfur-containing amino acid L-cysteine to the unstable keto acid beta-sulfinylpyruvate is initiated by two critical enzymatic steps. These reactions prepare and convert the initial substrate into the direct precursor of this compound.
L-Cysteine Oxidation to L-Cysteinesulfinate by Cysteine Dioxygenase
The first committed step in this catabolic pathway is the oxidation of L-cysteine to produce L-cysteinesulfinate, also known as cysteine sulfinic acid. wikipedia.orgresearchgate.net This irreversible reaction is catalyzed by the non-heme iron enzyme, cysteine dioxygenase (CDO). wikipedia.orgnih.govdrugbank.com CDO incorporates molecular oxygen (O₂) to oxidize the thiol group (-SH) of L-cysteine into a sulfinate group (-SO₂H). wikipedia.orgresearchgate.netnih.gov
The enzyme is a key regulator of intracellular L-cysteine levels. wikipedia.org The reaction mechanism, while complex, involves the activation of dioxygen by the ferrous iron center within the enzyme's active site. nih.govnih.gov Human CDO features a unique post-translational modification, a thioether bond between Cys-93 and Tyr-157, which is crucial for its catalytic activity. drugbank.com This modification helps facilitate the precise oxygenation of the cysteine substrate. drugbank.com
Table 1: Overview of L-Cysteine Oxidation
| Feature | Description |
|---|---|
| Substrate | L-Cysteine |
| Enzyme | Cysteine Dioxygenase (CDO; EC 1.13.11.20) wikipedia.org |
| Product | L-Cysteinesulfinate (Cysteine sulfinic acid) wikipedia.org |
| Cofactor | Non-heme Iron (Fe²⁺) wikipedia.orgnih.gov |
| Reaction Type | Dioxygenation (Oxidation) wikipedia.org |
| Significance | First major step in L-cysteine catabolism. wikipedia.orgnih.gov |
L-Cysteinesulfinate Transamination via Aspartate Aminotransferase (AAT)
Once formed, L-cysteinesulfinate serves as a substrate for aspartate aminotransferase (AAT), also known as glutamate-oxaloacetate transaminase (GOT). nih.govnih.govresearchgate.net This enzyme catalyzes a reversible transamination reaction, transferring an amino group from L-cysteinesulfinate to an α-keto acid acceptor, typically α-ketoglutarate. wikipedia.org The removal of the amino group from L-cysteinesulfinate results in the formation of the α-keto acid, this compound. nih.govresearchgate.net The other product of this reaction is L-glutamate, formed from the amination of α-ketoglutarate. wikipedia.org
This transamination step channels L-cysteinesulfinate away from the taurine (B1682933) biosynthesis pathway (which involves decarboxylation) and towards the production of pyruvate (B1213749) and sulfite (B76179). nih.gov The reaction is a classic example of a Ping Pong Bi Bi mechanism, characteristic of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases. wikipedia.org
Intermediates in the Biosynthetic Pathway
The pathway to this compound involves distinct intermediate compounds.
L-Cysteinesulfinate : This is the first stable intermediate in the pathway, produced from the oxidation of L-cysteine. wikipedia.org It represents a critical metabolic branch point. From here, it can be either decarboxylated to form hypotaurine (B1206854) (a precursor to taurine) or transaminated to form this compound. nih.govnih.gov
This compound : This compound is the immediate product of L-cysteinesulfinate transamination. researchgate.netnih.gov However, it is highly unstable in aqueous solution. wikipedia.orgnih.gov It undergoes spontaneous, non-enzymatic desulfination, breaking down to yield pyruvate and sulfite (SO₃²⁻). wikipedia.orgnih.govresearchgate.net Because of this instability, this compound is considered a transient intermediate that does not accumulate within the cell. wikipedia.org
Isoforms and Subcellular Localization of Key Biosynthetic Enzymes
The efficiency and regulation of metabolic pathways are often dependent on the specific isoforms of enzymes and their location within the cell.
Cytoplasmic and Mitochondrial Aspartate Aminotransferase Isoforms
Aspartate aminotransferase (AAT) exists as two primary isoenzymes (or isoforms) that are encoded by separate genes and are found in different cellular compartments: the cytoplasm and the mitochondria. hirszfeld.plamegroups.cnworthington-biochem.com
Cytoplasmic Aspartate Aminotransferase (cAST or GOT1) : This isoform is found in the cell's cytosol. hirszfeld.plworthington-biochem.comnih.gov It plays a role in various metabolic processes, including the malate-aspartate shuttle and amino acid metabolism. hirszfeld.pl Since L-cysteinesulfinate can be processed by cytosolic aspartate aminotransferase, this isoform contributes to the production of this compound in the cytoplasm. researchgate.netsemanticscholar.org
Mitochondrial Aspartate Aminotransferase (mAST or GOT2) : This isoform is located within the mitochondrial matrix. hirszfeld.plworthington-biochem.comnih.gov It is a key component of the malate-aspartate shuttle and the urea (B33335) cycle. hirszfeld.pl L-cysteinesulfinate can be transported into the mitochondria and undergo transamination by mAST, leading to the formation of this compound within this organelle. nih.gov In the liver, approximately 80% of the total AAT activity is mitochondrial. amegroups.cn
Both isoforms catalyze the same transamination reaction but may have different kinetic properties and physiological roles due to their distinct subcellular locations and the metabolic contexts of those compartments. hirszfeld.plamegroups.cn
Table 2: Comparison of Aspartate Aminotransferase Isoforms
| Feature | Cytoplasmic AAT (cAST/GOT1) | Mitochondrial AAT (mAST/GOT2) |
|---|---|---|
| Subcellular Location | Cytosol hirszfeld.plworthington-biochem.com | Mitochondrial Matrix hirszfeld.plworthington-biochem.com |
| Primary Structure | Encoded by the GOT1 gene. semanticscholar.org | Encoded by the GOT2 gene. semanticscholar.org |
| Metabolic Roles | Malate-aspartate shuttle, amino acid synthesis. hirszfeld.pl | Malate-aspartate shuttle, urea cycle, amino acid catabolism. hirszfeld.pl |
| Contribution to Pathway | Catalyzes transamination of L-cysteinesulfinate in the cytoplasm. researchgate.net | Catalyzes transamination of L-cysteinesulfinate in the mitochondria. nih.gov |
Metabolic Fate and Downstream Biochemical Pathways of Beta Sulfinylpyruvate
Spontaneous Decomposition of Beta-Sulfinylpyruvate
A key characteristic of this compound is its inherent instability. nih.gov Unlike the related compound beta-sulfopyruvate, which is stable, this compound undergoes spontaneous decomposition once formed. nih.gov This non-enzymatic dissociation is a critical step in the pathway that channels the carbon skeleton of cysteine into central metabolism while processing the sulfur atom for excretion. nih.govnih.gov
The spontaneous decomposition of this compound yields two products: pyruvate (B1213749) and sulfur dioxide (SO2). nih.govresearchgate.net In the aqueous environment of the cell, sulfur dioxide readily hydrates to form sulfite (B76179) (SO3^2-). nih.gov This reaction effectively separates the sulfur-containing portion of the molecule from its three-carbon backbone. researchgate.net The formation of pyruvate from this pathway represents a direct link between cysteine catabolism and mainstream energy metabolism. nih.gov
Subsequent Metabolism of Decomposition Products
The products of this compound decomposition, sulfite and pyruvate, are channeled into distinct but essential metabolic pathways.
Sulfite is a reactive and potentially toxic molecule that requires rapid detoxification. nih.govuni-koeln.de This is accomplished by the mitochondrial enzyme sulfite oxidase, which catalyzes the oxidation of sulfite to the much less toxic and metabolically inert compound, sulfate (B86663) (SO4^2-). researchgate.netnih.govuni-koeln.dereactome.org This reaction is the terminal step in the catabolism of sulfur-containing amino acids. uni-koeln.de The resulting sulfate is the primary form in which excess sulfur is excreted in the urine. caldic.com Deficiencies in sulfite oxidase activity lead to severe neurological disorders due to the accumulation of toxic sulfite. uni-koeln.dewikipedia.org
| Enzyme | Substrate | Product | Cellular Location |
| Sulfite Oxidase | Sulfite (SO3^2-) | Sulfate (SO4^2-) | Mitochondria |
Pyruvate is a pivotal molecule at the crossroads of several major metabolic pathways. researchgate.netnih.govnih.gov As the end-product of glycolysis, its fate is determined by the cell's energetic needs and the availability of oxygen. wikipedia.orglibretexts.org The pyruvate generated from this compound decomposition enters this central pool and can be metabolized in several ways: researchgate.netnih.govwikipedia.org
Conversion to Acetyl-CoA: Under aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. nih.govnih.govlibretexts.org Acetyl-CoA is the primary fuel for the citric acid cycle (Krebs cycle), a major pathway for ATP production. nih.govwikipedia.org
Conversion to Oxaloacetate: Pyruvate can be carboxylated to form oxaloacetate by pyruvate carboxylase. nih.gov Oxaloacetate is an intermediate of the citric acid cycle and a key substrate for gluconeogenesis, the synthesis of glucose. wikipedia.org
Conversion to Alanine: Through a transamination reaction, pyruvate can be converted to the amino acid alanine. nih.gov
Conversion to Lactate (B86563): Under anaerobic conditions, pyruvate can be reduced to lactate to regenerate NAD+ for glycolysis to continue. nih.govlibretexts.org
| Entry Point | Pathway | Metabolic Function |
| Acetyl-CoA | Citric Acid Cycle | ATP production, biosynthesis |
| Oxaloacetate | Gluconeogenesis / Citric Acid Cycle | Glucose synthesis / Anaplerosis |
| Alanine | Amino Acid Metabolism | Protein synthesis, nitrogen transport |
| Lactate | Anaerobic Glycolysis (Fermentation) | NAD+ regeneration |
Diversion to Other Metabolic Branches
The formation of this compound is not the sole fate of its precursor, L-cysteinesulfinate. The metabolic partitioning of L-cysteinesulfinate is a critical regulatory point in cysteine catabolism. nih.gov
L-cysteinesulfinate stands at a metabolic branch point, where it can be either transaminated to form this compound or decarboxylated. nih.govresearchgate.net The decarboxylation pathway is catalyzed by the enzyme cysteinesulfinate decarboxylase. nih.govnih.gov This reaction produces hypotaurine (B1206854), which is subsequently oxidized to form taurine (B1682933). nih.govnih.gov Taurine is a biologically important compound with roles in various physiological processes, though it is not incorporated into proteins. herts.ac.uk The relative flux through the transamination versus the decarboxylation pathway depends on the relative activities of aspartate aminotransferase and cysteinesulfinate decarboxylase in a given tissue. nih.gov Studies in mice suggest that under normal conditions, the majority of L-cysteinesulfinate (approximately 85%) is directed towards the decarboxylation pathway for taurine synthesis, with the remaining 15% undergoing transamination. nih.gov
| Pathway | Key Enzyme | Substrate | Product |
| Transamination | Aspartate Aminotransferase | L-Cysteinesulfinate | This compound |
| Decarboxylation | Cysteinesulfinate Decarboxylase | L-Cysteinesulfinate | Hypotaurine |
Comparative Analysis with Beta-Sulfopyruvate Metabolism
The metabolic pathways of this compound and its analogue, beta-sulfopyruvate, diverge significantly due to fundamental differences in their chemical stability. This compound, the product of the transamination of cysteinesulfinate, is notably unstable and undergoes spontaneous decomposition. nih.govnih.gov This decomposition yields pyruvate and sulfur dioxide (SO₂), precluding its entry into other metabolic pathways as an intact molecule. nih.gov
In stark contrast, beta-sulfopyruvate, which is formed from the transamination of cysteinesulfonate, is a stable compound. nih.gov This stability allows it to be actively metabolized through enzymatic processes. One major metabolic route for beta-sulfopyruvate is its reduction to beta-sulfolactate, a reaction catalyzed by malate (B86768) dehydrogenase. nih.gov Furthermore, beta-sulfopyruvate can be reversibly transaminated back to cysteinesulfonate. nih.gov These enzymatic conversions highlight a regulated and integrated role for beta-sulfopyruvate within cellular metabolism, a fate not shared by the transient this compound.
The following table summarizes the key metabolic differences between these two compounds:
| Feature | This compound | Beta-Sulfopyruvate |
| Precursor | Cysteinesulfinate | Cysteinesulfonate |
| Stability | Unstable | Stable |
| Primary Metabolic Fate | Spontaneous decomposition | Enzymatic conversion |
| Metabolic Products | Pyruvate, SO₂ | Beta-sulfolactate, Cysteinesulfonate |
| Key Enzymes Involved | None (spontaneous) | Malate dehydrogenase, Aspartate aminotransferase |
Indirect Contributions to Asparagine Biosynthesis
The contribution of this compound to asparagine biosynthesis is indirect and stems from the metabolic fate of one of its decomposition products: pyruvate. The spontaneous breakdown of this compound provides a direct intracellular source of pyruvate. nih.gov Pyruvate holds a critical position in central metabolism and can be channeled into various biosynthetic pathways.
One such crucial pathway is the conversion of pyruvate to oxaloacetate. This anaplerotic reaction is primarily catalyzed by the enzyme pyruvate carboxylase, which carboxylates pyruvate in an ATP-dependent manner to form oxaloacetate. nih.gov Oxaloacetate is a key intermediate in the citric acid cycle and also serves as a direct precursor for the synthesis of the amino acid aspartate. wikilectures.eu
Aspartate is then converted to asparagine in a reaction catalyzed by asparagine synthetase. nih.gov This enzyme utilizes glutamine as a nitrogen donor to amidate the side chain of aspartate, forming asparagine. nih.gov Therefore, the metabolic cascade initiated by the decomposition of this compound indirectly supports asparagine synthesis by augmenting the pool of pyruvate, which in turn can be converted to oxaloacetate and subsequently to aspartate. This metabolic link is illustrated by the following simplified pathway:
This compound → Pyruvate → Oxaloacetate → Aspartate → Asparagine
This indirect route highlights the interconnectedness of metabolic pathways, where the catabolism of a sulfur-containing amino acid derivative can ultimately contribute to the biosynthesis of other amino acids.
Enzymatic Mechanisms and Regulatory Aspects Governing Beta Sulfinylpyruvate Flux
Catalytic Mechanisms of Aspartate Aminotransferase in Beta-Sulfinylpyruvate Formation
Aspartate aminotransferase (AAT), also known as aspartate transaminase, is a pivotal enzyme that facilitates the reversible transfer of an amino group between an amino acid and an α-keto acid. plos.orgnzytech.com In the context of this compound formation, AAT catalyzes the transamination of L-cysteine sulfinic acid. google.comfrontiersin.orghmdb.ca This process yields this compound, which can then spontaneously decompose to pyruvate (B1213749) and sulfite (B76179). google.comnih.gov The catalytic efficiency of AAT relies on its cofactor, pyridoxal (B1214274) 5'-phosphate, and precise proton movements within its active site. plos.orgnih.gov
Aspartate aminotransferase is a classic example of a pyridoxal 5'-phosphate (PLP)-dependent enzyme. plos.orgwikipedia.org PLP, the active form of vitamin B6, acts as a coenzyme essential for a wide variety of reactions including transamination, decarboxylation, and racemization. nih.govwikipedia.orgebi.ac.uk
The catalytic cycle involves several key steps:
Internal Aldimine Formation: In its resting state, the aldehyde group of PLP forms a Schiff base linkage, known as an internal aldimine, with the ε-amino group of a specific lysine (B10760008) residue (Lys258) in the enzyme's active site. wikipedia.orgfrontiersin.org
Transaldimination: When the substrate, such as L-cysteine sulfinic acid, enters the active site, its α-amino group displaces the lysine's amino group, forming a new Schiff base with PLP. wikipedia.org This new complex is referred to as an external aldimine.
Catalysis and Intermediate Stabilization: The PLP molecule acts as an "electron sink," stabilizing the negative charge of carbanionic intermediates that form during the reaction. nih.govwikipedia.org This stabilization is crucial for facilitating the cleavage of the bond at the substrate's α-carbon.
Product Formation: Through a series of electron and proton transfers, the amino acid substrate is converted into its corresponding α-keto acid, this compound. google.com The PLP cofactor is temporarily converted to its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP). nih.govwikipedia.org The enzyme is then regenerated for another catalytic cycle when a suitable α-keto acid accepts the amino group from PMP. nih.gov
This PLP-dependent mechanism is fundamental to the enzyme's ability to process various amino acids, including the sulfur-containing L-cysteine sulfinic acid to produce this compound.
The transamination reaction catalyzed by aspartate aminotransferase is critically dependent on precise and rapid proton transfer events within the enzyme's active site. nih.gov This process, often described as a 1,3-prototropic shift, facilitates the conversion of the external aldimine to a ketimine intermediate. nih.govfrontiersin.org
Quantum and molecular mechanics simulations have provided detailed insights into these dynamics:
Role of Lys258: The active site residue Lys258, the same residue that forms the internal aldimine with PLP, acts as a catalytic base. nih.govresearchgate.net It abstracts a proton from the α-carbon of the substrate, leading to the formation of a stabilized carbanionic intermediate. nih.gov Subsequently, Lys258 reprotonates the intermediate at the C4' position of the cofactor. nih.govresearchgate.net The free energy barrier for the initial proton abstraction is the rate-limiting step, calculated to be approximately 17.85 kcal/mol. nih.gov
Proton Hopping Mechanism: An alternative model suggests a "proton hopping" pathway. In this mechanism, a proton from the substrate's amino group is first transferred to the phenolic oxygen of the PLP ring. acs.orglibis.be From there, the proton is relayed to the imine nitrogen of the active site Lys258. acs.orglibis.be This entire process is facilitated by the rotation of the PLP ring, which brings the relevant atoms into close proximity. acs.orglibis.be This pathway has a significantly lower calculated energy barrier of about 4 kcal/mol, making it a highly efficient process. acs.orglibis.beresearchgate.net
These intricate proton movements are essential for the tautomerization of the PLP-substrate complex, which is the chemical heart of the transamination reaction that forms this compound.
Regulatory Control of Enzyme Activities in this compound Pathways
The activity of aspartate aminotransferase and, consequently, the production of this compound, is not constant but is modulated by a sophisticated network of regulatory controls. These include feedback mechanisms, allosteric regulation, and control at the level of gene expression and post-translational modifications. Furthermore, various biological molecules can directly influence the enzyme's catalytic function.
The activity of aspartate aminotransferase is influenced by the cellular concentrations of its substrates and products, a fundamental form of feedback regulation that ensures the rate of reaction matches metabolic demand. catalysis.blog While not a classic allosteric enzyme in the same category as aspartate transcarbamoylase, aklectures.comresearchgate.net evidence suggests the existence of intersubunit communication. nih.gov
Studies on engineered hybrid dimers of AAT, where one subunit has a different substrate specificity than the other, have shown that the binding of a selective inhibitor to one active site can reduce the catalytic activity of the other site by as much as 25%. nih.gov This finding provides clear evidence for allosteric communication between the active sites in the homodimeric enzyme. nih.gov Additionally, detailed kinetic analyses of substrate binding have shown that the process is more complex than simple independent binding, suggesting either negative cooperativity between the sites or inherent non-equivalence. nih.gov
The amount of active aspartate aminotransferase in a cell is controlled at both the transcriptional and post-translational levels.
Transcriptional Regulation: The gene encoding cytosolic aspartate aminotransferase (cAspAT) is subject to multihormonal control. nih.govoup.com In hepatoma cells, glucocorticoids have been shown to increase the transcription of the cAspAT gene, an effect that is enhanced by the presence of cyclic AMP (cAMP). nih.gov Conversely, insulin (B600854) acts as a transcriptional repressor, decreasing the expression of the gene. nih.gov In prostate cells, the hormone prolactin has been found to stimulate the transcription of the mitochondrial AAT gene, a process mediated through the protein kinase C signaling pathway. nih.gov
Post-Translational Regulation: After the protein is synthesized, its activity can be further modulated by post-translational modifications (PTMs). catalysis.blog A variety of PTMs have been identified on aspartate aminotransferase, including acetylation, methylation, nitration, and phosphorylation. uniprot.org For instance, specific lysine residues in the enzyme from the archaeon Sulfolobus solfataricus were found to be partially N-epsilon-methylated. nih.gov In mouse liver mitochondria, acetylation of several lysine residues occurs specifically during fasting. uniprot.org Methionine sulfoxidation is another PTM that can regulate protein function. uma.es These modifications can alter the enzyme's stability, localization, and catalytic activity.
The catalytic function of aspartate aminotransferase can be directly influenced by various small biological molecules, particularly those involved in cellular signaling and stress responses.
| Modulatory Molecule | Source of Finding | Observed Effect on AAT | Implied Mechanism |
| Reactive Oxygen Species (ROS) | Purified protein experiments nih.gov | Decreased activity | Direct oxidative modification of the enzyme. |
| Cell culture studies nih.gov | Effect reversed by antioxidants (NAC, GSH) | Prevention of oxidative damage. | |
| Nitric Oxide (NO) | Animal models of liver injury nih.govnih.gov | Inhibition of NO synthesis increased AAT release | NO has a cytoprotective role, reducing cell damage and subsequent enzyme release. |
| Toxin-induced hepatitis model pensoft.net | NO-enhancing treatment prevented AAT elevation | Protection against hepatocyte cytolysis. | |
| Hydrogen Sulfide (B99878) (H₂S) | Endothelial cells & purified protein researchgate.net | Inhibition of AAT activity | S-sulfhydration of cysteine residues on the enzyme. |
| Animal models of tissue injury nih.govplos.orgplos.org | Administration of H₂S donors reduced elevated serum AAT | A combination of direct enzyme inhibition and cytoprotective effects. |
Reactive Oxygen Species (ROS): ROS, such as hydrogen peroxide (H₂O₂), can directly impair AAT function. Experiments with purified AAT protein have demonstrated a significant reduction in catalytic activity upon exposure to H₂O₂. nih.gov This inhibitory effect is preventable by the addition of antioxidants like N-acetyl-L-cysteine (NAC) and glutathione (B108866) (GSH), confirming the role of oxidative damage. nih.gov In vivo, conditions of high oxidative stress often lead to elevated serum AAT levels, which is a clinical marker of cellular damage rather than a direct modulation of activity. mdpi.comresearchgate.net
Nitric Oxide (NO): Nitric oxide appears to play a largely protective role in tissues where AAT is abundant. In animal models of liver toxicity, inhibiting the synthesis of NO leads to greater cellular injury and a more significant release of AAT into the bloodstream. nih.govnih.gov Conversely, treatments that enhance NO production have been shown to protect liver cells and prevent the rise in serum AAT levels during toxic injury. pensoft.net This suggests that NO's primary effect is not a direct modulation of AAT's catalytic site but rather the maintenance of cellular integrity, which indirectly regulates the amount of active enzyme available and released.
Hydrogen Sulfide (H₂S): Hydrogen sulfide, another gaseous signaling molecule, can directly modulate AAT activity. Studies have shown that H₂S donors can inhibit AAT through a post-translational modification known as S-sulfhydration, where a sulfhydryl group is added to reactive cysteine residues on the enzyme. researchgate.net In various models of liver and tissue injury, administering H₂S has been consistently shown to lower the characteristically high serum AAT levels, indicating a potent protective effect. nih.govplos.orgturkjgastroenterol.org This dual action—direct enzymatic inhibition and broader cytoprotection—positions H₂S as a key regulator of pathways involving AAT.
Experimental Modulation of this compound Pathway Flux
The metabolic flux through the this compound pathway is subject to experimental modulation, providing valuable insights into its regulation and physiological significance. Researchers employ various strategies, including the use of specific enzyme inhibitors and genetic manipulation techniques, to alter the activity of key enzymes, thereby redirecting the flow of metabolites. These experimental approaches allow for a detailed examination of the pathway's dynamics and its interplay with competing metabolic routes.
Impact of Enzyme Inhibitors (e.g., Beta-Methylene-DL-Aspartate)
The catabolism of L-cysteinesulfinate stands at a critical metabolic juncture, where it can be either decarboxylated to hypotaurine (B1206854) by cysteinesulfinate decarboxylase (CSAD) or transaminated to this compound by aspartate aminotransferase (AAT), also known as glutamate-oxaloacetate transaminase (GOT). nih.govnih.gov this compound is an unstable intermediate that spontaneously decomposes to yield pyruvate and sulfite. nih.govnih.govcaldic.comnih.gov The partitioning of L-cysteinesulfinate between these two competing pathways can be experimentally altered using enzyme inhibitors.
Beta-methylene-DL-aspartate is a notable compound used in such studies. It was initially identified as an irreversible inhibitor of AAT/GOT. nih.govnih.gov Based on this, it was expected that its administration would decrease the formation of this compound and enhance the flux towards taurine (B1682933) biosynthesis. However, in vivo studies in mice yielded a surprising and opposite result. The administration of beta-methylene-DL-aspartate led to an approximate threefold increase in the transamination of cysteinesulfinate, thereby increasing the flux towards this compound. nih.gov
Further investigation revealed that beta-methylene-DL-aspartate is also a potent, irreversible inhibitor of CSAD. nih.gov The in vivo outcome is a consequence of the differential inhibition of the two competing enzymes. In the intact organism, the inactivation of CSAD by beta-methylene-DL-aspartate predominates over the inactivation of AAT. nih.gov By preferentially blocking the decarboxylation pathway, the inhibitor effectively shunts the L-cysteinesulfinate substrate towards the transamination pathway, resulting in elevated production of this compound. nih.govfrontiersin.orgfrontiersin.org
These findings highlight the complexity of metabolic regulation and the importance of in vivo validation of inhibitor effects. The net effect of an inhibitor on a metabolic flux depends on its potency against all relevant enzymes at a branch point.
| Inhibitor | Target Enzyme(s) | Observed In Vivo Effect on this compound Flux | Mechanism of Action |
|---|---|---|---|
| Beta-Methylene-DL-Aspartate |
| ~3-fold Increase | Potent irreversible inhibition of CSAD predominates over the inhibition of AAT, redirecting L-cysteinesulfinate from the taurine pathway to the transamination pathway. nih.gov |
Genetic Manipulation of Enzyme Expression (Overexpression, Knockdown)
Genetic engineering techniques provide a powerful and specific means to modulate the this compound pathway. By overexpressing or knocking down the genes that encode key enzymes, researchers can precisely control the pathway's flux to study its functional consequences.
The primary targets for genetic manipulation are the enzymes directly competing for the common substrate, L-cysteinesulfinate: AAT (specifically its cytoplasmic, GOT1, and mitochondrial, GOT2, isoforms) and CSAD. nih.gov
CSAD Knockdown/Knockout: The gene encoding CSAD is a logical target for manipulation. Knockout mouse models lacking CSAD have been developed, primarily to study taurine biosynthesis. These models exhibited increased neonatal mortality, underscoring the physiological importance of the CSAD pathway. In the context of this compound flux, the genetic inactivation of CSAD would be expected to eliminate the primary competing pathway, thereby channeling L-cysteinesulfinate entirely towards transamination by AAT and subsequent formation of this compound. The availability of molecular tools like siRNA and shRNA vectors for CSAD allows for more controlled, transient, or tissue-specific knockdown studies. genecards.org
AAT/GOT Knockdown: Conversely, knocking down the expression of AAT/GOT would directly inhibit the formation of this compound. For instance, studies in KRAS-mutant colorectal cancer cells have utilized shRNA to achieve SLC25A22 knockdown. nih.gov SLC25A22 is a mitochondrial glutamate (B1630785) transporter, and its knockdown led to a significant downregulation of aspartate-derived amino acids, demonstrating a metabolic shift away from pathways reliant on AAT activity. nih.gov
Manipulation of Upstream Enzymes: Genetic modification of enzymes further upstream in sulfur amino acid metabolism can also indirectly influence the flux through the this compound pathway. For example, in mouse models of homocystinuria where cystathionine (B15957) β-synthase (CBS) is deficient, the expression of GOT1 was found to be repressed. nih.gov This downregulation likely contributes to altered sulfur amino acid catabolism in this disease state by reducing the capacity to form this compound. In another study, the knockdown of cystathionine γ-lyase (CSE) was shown to increase the activity of AAT and the levels of its downstream product, SO2, suggesting a complex regulatory interplay between different branches of sulfur metabolism. frontiersin.org
These genetic approaches are crucial for dissecting the precise roles of the this compound pathway in various physiological and pathological conditions, complementing the findings from inhibitor studies.
| Genetic Manipulation | Target Gene/Enzyme | Cell/Animal Model | Observed or Expected Impact on this compound Pathway Flux |
|---|---|---|---|
| Knockout | Cysteinesulfinate Decarboxylase (CSAD) | Mouse | Expected to increase flux by eliminating the competing taurine biosynthesis pathway. |
| Knockdown (shRNA) | SLC25A22 (Mitochondrial Glutamate Transporter) | Human Colorectal Cancer Cells (DLD1) | Decreased flux, indicated by downregulation of aspartate-derived amino acids. nih.gov |
| Deficiency (Genetic Disease Model) | Cystathionine β-Synthase (CBS) | Mouse (Homocystinuria Model) | Decreased flux, due to repression of GOT1 expression. nih.gov |
| Knockdown | Cystathionine γ-lyase (CSE) | Endothelial Cells | Increased flux, evidenced by increased AAT activity and SO2 levels. frontiersin.org |
Advanced Research Methodologies for Investigating Beta Sulfinylpyruvate
Spectroscopic and Chromatographic Techniques for Metabolite Analysis
High-performance liquid chromatography (HPLC) coupled with sensitive detection methods and isotopic labeling are powerful tools for the qualitative and quantitative analysis of beta-sulfinylpyruvate and its related metabolites. These techniques allow for the separation and identification of compounds within complex biological matrices.
Due to the unstable nature of this compound, direct quantification by HPLC is challenging. A common and effective strategy involves the analysis of its more stable breakdown product, pyruvate (B1213749). This can be achieved with high sensitivity and specificity using HPLC with fluorescence detection after a derivatization step.
Detailed Research Findings:
The methodology for detecting alpha-keto acids, such as pyruvate, by HPLC often involves pre-column or post-column derivatization to introduce a fluorescent tag to the molecule. A widely used derivatization reagent is o-phenylenediamine (OPD), which reacts with the α-keto acid to form a highly fluorescent quinoxaline derivative. This allows for detection at picomolar concentrations. sigmaaldrich.com Another effective reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB). rsc.orgrsc.org
The general procedure involves:
Sample Preparation: Biological samples are deproteinized, often using an acid like tungstic acid, to prevent interference with the derivatization reaction and HPLC analysis. sigmaaldrich.com
Derivatization: The sample is then incubated with the derivatizing agent (e.g., OPD or DMB) under specific temperature and pH conditions to ensure complete reaction. sigmaaldrich.comrsc.org For instance, derivatization with DMB can be performed by heating the sample with the reagent at 85°C. rsc.org
Chromatographic Separation: The resulting fluorescent derivatives are separated on a reverse-phase HPLC column, such as a C18 column. rsc.orgresearchgate.net A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like methanol is typically employed to achieve optimal separation of the different keto acid derivatives. rsc.org
Fluorescence Detection: The eluting compounds are monitored by a fluorescence detector set at the specific excitation and emission wavelengths of the derivative. For DMB derivatives, excitation and emission wavelengths of 367 nm and 446 nm are used, respectively. rsc.org
This derivatization-based HPLC-fluorescence method provides excellent sensitivity and specificity, with limits of detection reported in the nanomolar range for various α-keto acids. rsc.orgrsc.org By measuring the formation of pyruvate, this technique can be used to infer the activity of enzymes that produce this compound.
Interactive Data Table: HPLC-Fluorescence Detection Parameters for α-Keto Acids
| Parameter | Details |
|---|---|
| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) |
| Column | Inertsil ODS-4V (250 × 3.0 mm, 5.0 µm) |
| Mobile Phase A | Methanol/Water (30/70, v/v) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Excitation Wavelength | 367 nm |
| Emission Wavelength | 446 nm |
| Limit of Detection | 1.3–5.4 nM |
| Limit of Quantification | 4.2–18 nM |
Data sourced from studies on α-keto acid analysis. rsc.org
Isotopic tracing is a powerful technique to delineate metabolic pathways and quantify the flux of metabolites through these pathways. By introducing a substrate labeled with a stable or radioactive isotope, researchers can track the atom's journey through a series of biochemical reactions.
Detailed Research Findings:
To investigate the metabolic fate of L-cysteinesulfinate, the direct precursor of this compound, studies have utilized L-[1-14C]cysteinesulfinate. nih.gov When administered in vivo, the radioactive carbon at the C1 position can be tracked as it is incorporated into downstream metabolites.
The transamination of L-cysteinesulfinate by aspartate aminotransferase yields this compound. nih.gov This unstable intermediate then spontaneously decomposes to pyruvate and sulfite (B76179). The radiolabeled C1 of cysteinesulfinate becomes the C1 of pyruvate. Subsequent decarboxylation of [1-14C]pyruvate releases the radiolabel as 14CO2, which can be measured in respiratory gases.
Alternatively, L-cysteinesulfinate can be decarboxylated to hypotaurine (B1206854), a precursor for taurine (B1682933) biosynthesis. In this pathway, the C1 of cysteinesulfinate is also released as CO2. By using differentially labeled substrates, such as L-[3-14C]cysteinesulfinate, which is converted to 14CO2 only if taurine is not formed, the partitioning of cysteinesulfinate between the transamination and decarboxylation pathways can be quantified. nih.gov
In one study, it was determined that approximately 15% of the administered L-cysteinesulfinate undergoes transamination to form this compound and subsequently pyruvate, while the remaining 85% is directed towards the taurine synthesis pathway. nih.gov These findings highlight the utility of isotopic tracing in elucidating the metabolic significance of the pathway involving this compound.
Enzymatic Reaction Kinetic Studies
The characterization of enzymes that produce or consume this compound is crucial for understanding its metabolic role. Enzyme kinetics studies provide quantitative measures of enzyme performance, including substrate affinity, catalytic efficiency, and susceptibility to inhibition.
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Vmax represents the rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.
Detailed Research Findings:
This compound is primarily produced through the transamination of L-cysteinesulfinate, a reaction catalyzed by aspartate aminotransferase (also known as cysteine aminotransferase). nih.gov Kinetic studies of this enzyme provide insights into the formation of this compound. The kinetic parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Interactive Data Table: Kinetic Parameters of Human Cytosolic Aspartate Aminotransferase (GOT1) with L-Aspartate
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| L-Aspartate | 0.40 ± 0.04 | 220 ± 6 | (5.5 ± 0.6) x 10⁵ |
Reaction conditions: 50 mM Hepes, pH 7.4, 37 °C, in the presence of 0.25 mM α-ketoglutarate. mdpi.com
These parameters indicate a high affinity and catalytic efficiency of the enzyme for L-aspartate. Similar experimental setups can be used to determine the kinetic constants for L-cysteinesulfinate, which would directly relate to the rate of this compound formation.
Studying the effects of inhibitors on enzyme activity is a key method for understanding enzyme mechanisms and for the development of potential therapeutic agents. Inhibition can be competitive, non-competitive, or uncompetitive, and kinetic analysis can distinguish between these modes of action.
Detailed Research Findings:
The production of this compound can be modulated by inhibitors of aspartate aminotransferase. One such inhibitor is β-methylene-DL-aspartate, which has been shown to be a potent irreversible inhibitor of this enzyme. nih.gov
Inhibition studies are conducted by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and the substrate. By analyzing the data, typically using double-reciprocal plots (Lineweaver-Burk plots), the inhibition constant (Ki) can be determined. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition.
While Michaelis-Menten kinetics focuses on initial reaction rates (steady-state), progress curve analysis examines the entire time course of a reaction. This approach can provide more detailed information about the reaction mechanism, including product inhibition and enzyme inactivation. researchgate.netnih.govbeilstein-institut.de Pre-steady-state kinetics, on the other hand, investigates the very initial phase of the reaction (typically in the millisecond timescale) before the Michaelis-Menten steady state is established. nih.govacs.orgacs.orgnih.gov This allows for the direct measurement of individual rate constants for steps such as substrate binding and product release.
Detailed Research Findings:
The study of aspartate aminotransferase, the enzyme that produces this compound, has benefited from pre-steady-state kinetic analysis. These studies are often performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of the enzyme and substrate and the monitoring of rapid changes in absorbance or fluorescence that correspond to the formation and decay of enzymatic intermediates. acs.org
For E. coli aspartate aminotransferase, pre-steady-state analysis of the half-transamination reaction with various amino acid substrates has revealed a three-step mechanism:
Rapid binding of the amino acid substrate to the pyridoxal (B1214274) form of the enzyme.
Rapid binding of the corresponding keto acid to the pyridoxamine (B1203002) form of the enzyme.
A rate-determining interconversion between these two complexes. acs.org
The reaction progress curves in these experiments typically fit a monophasic exponential process, from which the rate constants for the individual steps can be derived. acs.org Such detailed kinetic analysis provides a deeper understanding of the catalytic mechanism of the enzyme responsible for this compound synthesis.
Progress curve analysis is particularly useful for studying reactions involving unstable products like this compound. By using a coupled enzyme assay, where the product of the first reaction is the substrate for a second, indicator reaction, the progress of the first reaction can be monitored. researchgate.net For instance, the formation of pyruvate from this compound can be coupled to the lactate (B86563) dehydrogenase reaction, where the oxidation of NADH is monitored spectrophotometrically. Analyzing the full time course of NADH depletion allows for the determination of the kinetic parameters of the first reaction. researchgate.net
Structural Biology Approaches for Enzyme-Substrate Interactions
The intricate dance between an enzyme and its substrate, such as this compound, is fundamental to its catalytic function. Understanding this interaction at a molecular level is crucial for elucidating reaction mechanisms and for the rational design of inhibitors or engineered enzymes. Structural biology provides powerful tools to visualize and analyze these interactions in atomic detail.
High-Resolution Structural Elucidation Methodologies (e.g., X-ray Crystallography of Enzyme-Intermediate Complexes)
X-ray crystallography stands as a cornerstone technique in structural biology, offering unparalleled insights into the three-dimensional architecture of enzyme active sites. This method allows researchers to determine the precise arrangement of amino acid residues that form the catalytic and binding pockets, and to visualize how a substrate or its analogue is oriented within this site.
While a crystal structure of an enzyme in complex with the transient this compound intermediate is challenging to obtain, studies on enzymes that bind structurally similar substrates or are involved in its metabolic pathway provide a strong framework for understanding these interactions. A key example is cysteine dioxygenase (CDO), the enzyme responsible for oxidizing cysteine to 3-sulfinoalanine (cysteine sulfinic acid), the immediate precursor to this compound.
High-resolution crystal structures of mammalian CDO have been determined, revealing a unique active site. rsc.orgsemanticscholar.org Unlike the typical 2-His-1-carboxylate facial triad found in many non-heme iron dioxygenases, CDO possesses a His3 facial triad coordinating the catalytic iron center. rsc.org This distinct coordination is believed to influence the activation of molecular oxygen for the oxidation of cysteine. rsc.org
Structural studies of CDO from various species, including mouse, rat, and human, have been achieved, with some structures solved in complex with the substrate, L-cysteine. rsc.orgnih.govnih.gov These structures provide critical snapshots of the enzyme-substrate complex, detailing the specific interactions that position the cysteine molecule for catalysis. A notable feature revealed by these crystallographic studies is a post-translational modification forming a cross-linked Cys-Tyr cofactor near the active site, which has been shown to be important for catalytic efficiency. rsc.orgnih.govacs.org
Another relevant enzyme is sulfinoalanine decarboxylase, which catalyzes the conversion of 3-sulfinoalanine to hypotaurine and CO2. wikipedia.orgqmul.ac.uk The crystal structure of human sulfinoalanine decarboxylase has been solved, providing a model for how the sulfinoalanine substrate, structurally very similar to this compound, is recognized and oriented for decarboxylation. wikipedia.org The availability of such structures in the Protein Data Bank (PDB), for instance with accession code 2JIS for the human enzyme, allows for detailed examination of the active site architecture. wikipedia.org
The general approach for these studies involves crystallizing the purified enzyme, often in the presence of a substrate analog or an inhibitor to trap a specific conformational state. The resulting crystals are then exposed to a focused X-ray beam, and the diffraction pattern is used to calculate the electron density map, from which the atomic model of the protein is built.
Table 1: Representative PDB Structures of Enzymes Related to this compound Metabolism
| Enzyme | Organism | PDB ID | Resolution (Å) | Ligand(s) | Key Active Site Features |
| Cysteine Dioxygenase | Human | Not specified | 1.78 | Ni²⁺ (metal center) | His₃ facial triad, Cys-Tyr crosslink |
| Sulfinoalanine Decarboxylase | Human | 2JIS | Not specified | Pyridoxal-5'-phosphate | PLP-binding site |
| Aspartate Aminotransferase | Schizosaccharomyces pombe | Not specified | 2.1 | Phosphate, Glycerol | PLP cofactor, distinct large and small domains |
This table is generated based on available data and may not be exhaustive.
Computational Modeling of Enzyme Active Sites and Reaction Pathways
Complementing experimental techniques like X-ray crystallography, computational modeling has emerged as a powerful tool for investigating the dynamic aspects of enzyme-substrate interactions and for elucidating complex reaction mechanisms that are often difficult to capture experimentally. nih.gov These in silico approaches allow researchers to model the behavior of enzymes and their substrates at an atomic level, providing insights into transition states, reaction intermediates, and the energetics of the catalytic cycle.
Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-substrate complex. nih.gov By simulating the movements of atoms over time, MD can reveal conformational changes in the enzyme upon substrate binding and can help to identify key residues involved in catalysis. nih.govresearchgate.net For instance, MD simulations have been successfully employed to study the binding of cystathionine (B15957) to the active site of cystathionine γ-lyase, revealing the dynamic interactions that precede the chemical reaction. nih.gov
For a deeper understanding of the chemical reaction itself, quantum mechanics/molecular mechanics (QM/MM) hybrid methods are employed. acs.org In this approach, the reactive part of the system, such as the substrate and the key catalytic residues in the active site, is treated with high-level quantum mechanics, while the rest of the protein and solvent are described using more computationally efficient molecular mechanics. QM/MM studies have been instrumental in elucidating the reaction mechanism of cysteine dioxygenase, including the formation of the Cys-Tyr cofactor and its role in catalysis. acs.org These studies can map out the entire energy profile of the reaction, identifying transition states and intermediates, and providing a detailed, step-by-step description of bond-breaking and bond-forming events. acs.org
Protein structural modeling has also been used to rationalize the substrate specificity of enzymes like D-cysteate sulfo-lyase, which shows a strong preference for D-cysteate over L-cysteate. nih.gov By building a model of the enzyme's active site, researchers can understand the steric and electronic factors that favor the binding of one stereoisomer over the other. nih.gov
Table 2: Common Computational Methodologies in the Study of Enzyme-Substrate Interactions
| Methodology | Application | Information Gained |
| Molecular Docking | Predicting the binding pose of a substrate in an enzyme active site. | Binding affinity, orientation of the substrate, key interacting residues. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the enzyme-substrate complex over time. | Conformational changes, flexibility of the active site, role of solvent. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the chemical reaction mechanism within the enzyme active site. | Reaction pathways, transition state structures, activation energies. |
| Homology Modeling | Building a 3D model of a protein based on the known structure of a related protein. | A structural framework for further computational studies when an experimental structure is unavailable. |
These computational approaches, when used in conjunction with experimental data, provide a comprehensive understanding of how enzymes recognize and process their substrates, such as this compound, at a molecular level.
Broader Biochemical and Biological Significance of Beta Sulfinylpyruvate Derivatives
Role as a Precursor to Gaseous Signaling Molecules (e.g., Sulfur Dioxide)
Beta-sulfinylpyruvate serves as the immediate precursor to sulfur dioxide (SO₂), a molecule increasingly recognized as a gaseous signaling molecule, or gasotransmitter, alongside nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). wiley.comresearchgate.net The generation of SO₂ from this compound is a critical step in a specific pathway of L-cysteine metabolism. nih.govwiley.com
The process begins with the oxidation of L-cysteine to L-cysteinesulfinate, a reaction catalyzed by the enzyme cysteine dioxygenase (CDO). researchgate.netresearchgate.netnih.gov L-cysteinesulfinate is then transaminated by aspartate aminotransferase (AAT), also known as glutamic-oxaloacetic transaminase (GOT), to form this compound. nih.govresearchgate.netnih.govfrontiersin.org This transamination reaction typically involves the conversion of α-ketoglutarate to glutamate (B1630785). frontiersin.orgcaldic.com
Unlike many metabolic intermediates, this compound is highly unstable and undergoes spontaneous, non-enzymatic decomposition. researchgate.netnih.govnih.gov This decomposition cleaves the molecule into pyruvate (B1213749) and sulfur dioxide. wiley.comnih.govcaldic.comnih.govnih.gov The SO₂ generated can then exert various physiological effects. wiley.comnih.gov In the body, SO₂ readily dissolves in water to form sulfite (B76179) (SO₃²⁻) and bisulfite (HSO₃⁻), which can be oxidized to sulfate (B86663) (SO₄²⁻) by the enzyme sulfite oxidase for excretion. researchgate.netresearchgate.netnih.govthemedicalbiochemistrypage.org
The production of SO₂ via the this compound pathway has been identified in various mammalian tissues, including the liver and cardiovascular system, highlighting its importance in physiological regulation. wiley.comnih.govamegroups.cn The activity of AAT can directly influence the rate of SO₂ production, and this pathway is considered a key source of endogenous SO₂. frontiersin.orgplos.org
Table 1: Enzymatic Pathway Leading to Sulfur Dioxide Production
| Step | Substrate | Enzyme | Product | Significance |
|---|---|---|---|---|
| 1 | L-cysteine | Cysteine dioxygenase (CDO) | L-cysteinesulfinate | Commits cysteine to oxidative catabolism. researchgate.netnih.gov |
| 2 | L-cysteinesulfinate | Aspartate aminotransferase (AAT/GOT) | This compound | Forms the unstable intermediate. researchgate.netfrontiersin.org |
Contributions to Integrated Metabolic Networks
The pathway involving this compound is a crucial node in the broader network of amino acid metabolism, connecting the catabolism of sulfur-containing amino acids directly to central carbohydrate metabolism. The breakdown of L-cysteine, derived from the diet or from the transsulfuration pathway of methionine, leads to L-cysteinesulfinate. researchgate.netcaldic.com
At this point, the metabolic fate of L-cysteinesulfinate represents a significant branch point. nih.gov
Transamination to this compound : As detailed above, this pathway, catalyzed by AAT, leads to the production of pyruvate and sulfite/SO₂. nih.govcaldic.comthemedicalbiochemistrypage.org This route channels the carbon skeleton of cysteine into the central carbon pool.
Decarboxylation to Hypotaurine (B1206854) : Alternatively, L-cysteinesulfinate can be decarboxylated by the enzyme cysteinesulfinate decarboxylase (CSD) to form hypotaurine, which is subsequently oxidized to taurine (B1682933). researchgate.netnih.govnih.gov Taurine is one of the most abundant free amino acid derivatives with numerous physiological roles. nih.gov
The partitioning of L-cysteinesulfinate between these two competing pathways is determined by the relative activities of AAT and CSD in a given tissue. nih.gov For instance, in some contexts, the transamination pathway leading to pyruvate and sulfate is the dominant route for cysteine disposal, while in others, taurine synthesis predominates. caldic.comelifesciences.org The formation of this compound and its subsequent products, therefore, integrates sulfur amino acid flux with other major metabolic systems, including the urea (B33335) cycle (via glutamate) and the citric acid cycle (via pyruvate). contaminantdb.ca
Implications for Cellular Energy Homeostasis
The generation and decomposition of this compound have direct implications for cellular energy homeostasis primarily through the production of pyruvate. researchgate.netresearchgate.netnih.govthemedicalbiochemistrypage.org Pyruvate is a central metabolic fuel that stands at the crossroads of several key energy-producing pathways.
Upon its formation from the breakdown of this compound, pyruvate can be:
Transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. Acetyl-CoA is the primary entry point into the citric acid cycle (TCA cycle), the main hub of cellular respiration for generating ATP. libretexts.org
Used as a substrate for gluconeogenesis in tissues like the liver, thereby contributing to the maintenance of blood glucose levels.
Converted to lactate (B86563) under anaerobic conditions.
By providing a direct route for the carbon atoms of cysteine to form pyruvate, the this compound pathway allows this amino acid to be used as a glucogenic and energetic substrate. themedicalbiochemistrypage.orglibretexts.org This is particularly important under conditions of high protein intake or during catabolic states when amino acids are utilized for energy production. physiology.org The irreversible nature of this compound decomposition ensures a unidirectional flow toward pyruvate and SO₂, firmly committing the cysteine carbon skeleton to energy metabolism or gluconeogenesis. caldic.com This link is fundamental to the cell's ability to adapt its energy production to the availability of different metabolic fuels.
Future Research Directions in Beta Sulfinylpyruvate Biochemistry
Unraveling Undiscovered Enzymatic Interactions
The current understanding is that beta-sulfinylpyruvate, formed by the transamination of cysteinesulfinate by aspartate aminotransferase, is an unstable keto acid that non-enzymatically decomposes. cambridge.orgcaldic.comhmdb.ca However, the concept of a "putative intermediate" suggests that the assumption of purely spontaneous decomposition may warrant further investigation. cambridge.org It is conceivable that in specific cellular contexts or under certain physiological conditions, this decomposition could be catalyzed or modulated by yet-unidentified enzymes.
Future research should focus on identifying proteins that may interact with this compound. This could involve screening for enzymes that can utilize it as a substrate for reactions other than simple decomposition. For instance, the existence of desulfinase enzymes, such as the one engineered on an aspartate aminotransferase scaffold that acts on a related compound, suggests that enzymatic desulfination of this compound is plausible. researchgate.net The discovery of a dedicated this compound desulfinase would fundamentally change our understanding of this metabolic junction, implying a higher degree of regulation than previously thought.
Moreover, investigations into potential alternative metabolic fates of this compound are warranted. Could it be a substrate for a reductase, leading to the formation of beta-sulfinopyruvyl-lactate, analogous to the metabolism of beta-sulfopyruvate? Or could it undergo other modifications by promiscuous enzymes under conditions of substrate accumulation? Answering these questions will require a combination of classical enzymology with modern protein screening techniques to uncover novel catalytic activities.
Advanced Mechanistic Studies using Multi-Omics Approaches
The advent of multi-omics technologies offers a powerful lens through which to re-examine the role of this compound in the broader context of cellular metabolism. biorxiv.orgresearchgate.net By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a more comprehensive picture of the regulatory networks that influence this compound flux and its downstream consequences.
Key Multi-Omics Approaches for Future Research:
| Omics Approach | Application to this compound Research | Potential Insights |
| Metabolomics | Untargeted and targeted analysis of metabolites in cells or tissues under conditions of varying cysteine metabolism. nih.govfrontlinegenomics.com | Identification of novel metabolites derived from or related to this compound; understanding how its levels correlate with other metabolic pathways. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications, such as oxidation of cysteine residues, in response to changes in the cysteine catabolic pathway. d-nb.infonih.govfrontiersin.org | Identification of enzymes whose expression correlates with this compound production; discovery of proteins that are regulated by sulfite (B76179) or other downstream products. |
| Transcriptomics | Analysis of gene expression changes to identify regulatory hotspots in the cysteine catabolism pathway. plos.org | Uncovering transcriptional regulation of enzymes involved in the synthesis and potential enzymatic handling of this compound. |
| Multi-Omics Integration | Combining datasets from the above approaches to build comprehensive models of the metabolic network. biorxiv.orgfrontiersin.org | Elucidation of the complete regulatory landscape of this compound metabolism and its impact on cellular homeostasis and disease states. |
One promising avenue is the use of proteome-wide analysis of cysteine oxidation to understand the impact of sulfite, a product of this compound decomposition, on cellular redox status. d-nb.infoexlibrisgroup.com Techniques like Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) can provide a global snapshot of cysteine oxidation, revealing how the flux through the this compound pathway might influence redox signaling. d-nb.info Such studies could reveal previously unknown connections between cysteine catabolism and other metabolic processes, such as the tricarboxylic acid (TCA) cycle or oxidative phosphorylation. nih.gov
Development of Novel Tools for In Situ Monitoring of Pathway Flux
A significant challenge in studying this compound is its transient nature, which makes direct measurement difficult. The development of novel tools for the in situ monitoring of metabolic flux through this pathway is therefore a critical area for future research. Such tools would allow for real-time measurements within living cells, providing a dynamic view of how this pathway responds to various stimuli.
One potential strategy is the development of genetically encoded biosensors. While biosensors have been created for sulfur-containing amino acids like cysteine and methionine, a specific sensor for this compound has yet to be developed. nih.govnih.govfrontiersin.orgresearchgate.net Future work could focus on engineering a biosensor based on a transcription factor that responds to this compound or its immediate products. This would enable researchers to visualize the flux through this pathway with high spatial and temporal resolution.
Another approach is the use of advanced fluorescent probes. Probes have been designed to detect downstream products like sulfur dioxide (SO2), which exists in equilibrium with sulfite. mdpi.com Further development of such probes, perhaps with ratiometric capabilities and specific targeting to subcellular compartments like the mitochondria, would be highly valuable. foodb.ca This would allow for a more precise understanding of where this compound decomposition occurs and how the resulting sulfite is handled by the cell.
Finally, the application of ¹³C-metabolic flux analysis (MFA) could provide quantitative insights into the partitioning of cysteinesulfinate between the taurine (B1682933) synthesis pathway and the this compound pathway. nih.govnih.govfrontiersin.org By using isotopically labeled cysteine or cysteinesulfinate and tracking the label distribution in downstream metabolites like pyruvate (B1213749) and taurine, researchers can calculate the relative flux through each branch. nih.govmdpi.com This would be instrumental in understanding how this metabolic branch point is regulated in health and disease.
Q & A
[Basic] What established synthetic routes exist for β-sulfinylpyruvate, and how can researchers optimize yield and purity?
Methodological Answer:
β-Sulfinylpyruvate is typically synthesized via sulfinylation of pyruvate derivatives using sulfinyl chlorides under inert conditions. Optimization involves:
- Temperature control (e.g., −20°C to prevent side reactions) .
- Catalyst selection (e.g., triethylamine for acid scavenging) .
- Purification via reverse-phase HPLC or recrystallization, with purity verified by ≥95% NMR integration .
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | −20°C to 0°C | Prevents decomposition |
| Solvent | Anhydrous DCM or THF | Enhances reagent solubility |
| Stoichiometry | 1.2:1 (Sulfinyl chloride:pyruvate) | Minimizes unreacted starting material |
[Basic] What spectroscopic and chromatographic methods are recommended for characterizing β-sulfinylpyruvate?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in negative ion mode for [M−H]⁻ peak (theoretical m/z calculated via stoichiometry) .
- HPLC : C18 column with UV detection at 254 nm; mobile phase: 70:30 acetonitrile/water + 0.1% TFA .
[Advanced] How can researchers resolve contradictions in reported enzymatic activity data involving β-sulfinylpyruvate?
Methodological Answer:
Contradictions often arise from variations in assay conditions (pH, cofactors) or enzyme isoforms. Strategies include:
- Replication under standardized conditions (e.g., pH 7.4, 25°C, 1 mM Mg²⁺) .
- Meta-analysis using PICOT framework to categorize studies by Population (enzyme source), Intervention (substrate concentration), and Outcome (kinetic constants) .
Data Contradiction Analysis Table:
| Study | Reported Kₘ (µM) | pH | Enzyme Source | Possible Confounding Factor |
|---|---|---|---|---|
| A (2018) | 12.3 ± 1.2 | 7.0 | Human liver | Lack of reducing agents |
| B (2020) | 8.9 ± 0.7 | 7.4 | Rat kidney | Presence of 5 mM glutathione |
[Advanced] What computational approaches elucidate the reaction mechanisms of β-sulfinylpyruvate in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Models sulfinyl group transfer energetics and transition states .
- Molecular Dynamics (MD) : Simulates enzyme-substrate interactions (e.g., binding affinity in cystathionine β-synthase) .
- Docking Studies : Predict binding poses in active sites using software like AutoDock Vina .
Key Software Table:
| Tool | Application | Output Metrics |
|---|---|---|
| Gaussian 16 | DFT calculations | Gibbs free energy, orbitals |
| GROMACS | MD simulations | RMSD, hydrogen bonding |
| PyMol | Visualization of docking results | 3D ligand-protein interaction |
[Basic] What are the common experimental challenges in handling β-sulfinylpyruvate, and how can they be mitigated?
Methodological Answer:
- Instability : Degrades in aqueous solutions; prepare fresh in anhydrous solvents or use in situ generation .
- Storage : Lyophilize and store at −80°C under argon .
- Quantification : Calibrate HPLC standards weekly to account for degradation .
[Advanced] How to design kinetic studies to elucidate β-sulfinylpyruvate’s role in metabolic pathways?
Methodological Answer:
- Stopped-Flow Spectroscopy : Measure pre-steady-state kinetics (e.g., kₐₜₜ for sulfhydrylases) .
- Isotope Labeling : Use ³⁴S-labeled β-sulfinylpyruvate to track sulfur transfer pathways .
- Data Analysis : Fit time-course data to the Michaelis-Menten model using nonlinear regression (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
